![molecular formula C21H22N4O3S B2463844 3-[2-[4-(4-甲氧基苯基)哌嗪-1-基]-2-氧代乙基]-2-亚磺酰基-1H-喹唑啉-4-酮 CAS No. 451466-22-1](/img/no-structure.png)

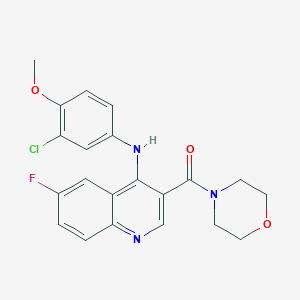

3-[2-[4-(4-甲氧基苯基)哌嗪-1-基]-2-氧代乙基]-2-亚磺酰基-1H-喹唑啉-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

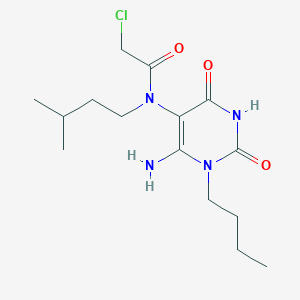

The compound “3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one” is a derivative of piperazine . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was obtained in good yield via a three-step protocol . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .

Molecular Structure Analysis

The molecular structure of similar compounds has been assigned by HRMS, IR, 1H, and 13C NMR experiments . In silico docking and molecular dynamics simulations, along with absorption, distribution, metabolism, and excretion (ADME) calculations, have been used to identify promising lead compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature. For instance, the title compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is obtained via a four-step protocol .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been investigated using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . The HOMO–LUMO energy gap was calculated at 5.19 eV, while this value was experimentally found at 4.26 eV from the UV–Vis absorption spectrum .

科学研究应用

乙酰胆碱酯酶抑制剂

该化合物包含 (4-甲氧基苯基)哌嗪部分,该部分已被发现可有效抑制乙酰胆碱酯酶 。 乙酰胆碱酯酶是乙酰胆碱水解中重要的酶,其抑制是提高乙酰胆碱水平的关键靶点 。 这使其有可能用于治疗阿尔茨海默病,该病的特征是胆碱能传递的减少 .

抗真菌活性

尽管没有测试该确切的化合物,但类似的化合物已显示出对某些菌株的白色念珠菌和 C. 白色念珠菌 无抗真菌活性。但是,同一家族的其他化合物已显示出对 C. 白色念珠菌 ATCC 15126 菌株 的杀真菌活性。

阿尔茨海默病和帕金森病治疗

含有哌嗪环的化合物,如该化合物,已被发现是治疗帕金森病和阿尔茨海默病等神经退行性疾病的潜在治疗方法 。 哌嗪环可以正向调节药物物质的药代动力学特性 .

抗菌活性

哌嗪衍生物,包括含有 1,2,4-三唑环的那些,已显示出良好的抗菌活性 。 这表明该化合物可能用于开发新的抗菌药物 .

抗抑郁药和抗精神病药

哌嗪是许多抗抑郁药和抗精神病药中常见的结构基序 。 因此,该化合物可能用于开发用于治疗精神健康障碍的新药 .

抗肿瘤活性

作用机制

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its target, the α1-AR, by binding to itSimilar compounds have been shown to exhibit antagonist activity, suggesting that this compound may also function as an antagonist . Antagonists typically work by blocking the receptor, preventing it from being activated by its natural ligands.

Biochemical Pathways

These receptors are involved in numerous neurodegenerative and psychiatric conditions , suggesting that the compound could potentially impact these pathways.

Pharmacokinetics

It is known that piperazine, a structural motif found in this compound, can positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound could have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Given its potential role as an α1-ar antagonist, it could potentially lead to effects such as the relaxation of smooth muscle in the blood vessels, lower urinary tract, and prostate .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 4-methoxyphenylpiperazine with ethyl 2-chloroacetate to form 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)acetyl)ethanol. This intermediate is then reacted with 2-mercaptoquinazolin-4-one to form the final product.", "Starting Materials": [ "4-methoxyphenylpiperazine", "ethyl 2-chloroacetate", "2-mercaptoquinazolin-4-one" ], "Reaction": [ "Step 1: 4-methoxyphenylpiperazine is reacted with ethyl 2-chloroacetate in the presence of a base such as potassium carbonate to form 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)acetyl)ethanol.", "Step 2: 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)acetyl)ethanol is then reacted with 2-mercaptoquinazolin-4-one in the presence of a base such as sodium hydride to form the final product, 3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one." ] } | |

CAS 编号 |

451466-22-1 |

分子式 |

C21H22N4O3S |

分子量 |

410.49 |

IUPAC 名称 |

3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C21H22N4O3S/c1-28-16-8-6-15(7-9-16)23-10-12-24(13-11-23)19(26)14-25-20(27)17-4-2-3-5-18(17)22-21(25)29/h2-9H,10-14H2,1H3,(H,22,29) |

InChI 键 |

NEEOZGUYUFFDEA-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=S |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-bromobenzamide](/img/structure/B2463764.png)

![1-(Diethylamino)-3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propan-2-ol](/img/structure/B2463767.png)

![methyl 4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)benzoate](/img/structure/B2463771.png)

![1-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2463775.png)

![6-isopropyl-N-(2-methoxyphenyl)-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2463776.png)

![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2463781.png)

![Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2463784.png)